Methyl [2-(hydroxyimino)propyl]phosphonate
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Overview
Description
Methyl [2-(hydroxyimino)propyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyimino-propyl moiety, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(hydroxyimino)propyl]phosphonate typically involves the reaction of appropriate phosphonate esters with hydroxyimino compounds under controlled conditions. One common method includes the use of H-phosphonate esters, which undergo a series of reactions involving nucleophilic substitution and condensation to form the desired product . The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(hydroxyimino)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Methyl [2-(hydroxyimino)propyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl [2-(hydroxyimino)propyl]phosphonate exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phosphonate group can also interact with metal ions and other cofactors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives such as:
- Methylphosphonic acid
- Ethylphosphonic acid
- Dimethylphosphonate
Uniqueness
Methyl [2-(hydroxyimino)propyl]phosphonate is unique due to its hydroxyimino group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications where specific interactions with biological molecules are required .
Properties
CAS No. |
88184-65-0 |
---|---|
Molecular Formula |
C4H9NO4P- |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
2-hydroxyiminopropyl(methoxy)phosphinate |
InChI |
InChI=1S/C4H10NO4P/c1-4(5-6)3-10(7,8)9-2/h6H,3H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
QIPQRXKARFYPNT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=NO)CP(=O)([O-])OC |
Origin of Product |
United States |
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